1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine
Overview
Description
1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of bromobenzoyl and fluorobenzoyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Bromobenzoyl Chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 3-Fluorobenzoyl Chloride: Similarly, 3-fluorobenzoic acid is reacted with thionyl chloride to form 3-fluorobenzoyl chloride.
Formation of Piperazine Derivative: The piperazine ring is reacted with 4-bromobenzoyl chloride and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-(4-Chlorobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine
- 1-(4-Bromobenzoyl)-4-[4-(3-chlorobenzoyl)phenyl]piperazine
- 1-(4-Bromobenzoyl)-4-[4-(3-methylbenzoyl)phenyl]piperazine
Uniqueness: 1-(4-Bromobenzoyl)-4-[4-(3-fluorobenzoyl)phenyl]piperazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties
Properties
IUPAC Name |
[4-[4-(4-bromobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2O2/c25-20-8-4-18(5-9-20)24(30)28-14-12-27(13-15-28)22-10-6-17(7-11-22)23(29)19-2-1-3-21(26)16-19/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMIGLHZVDFGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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